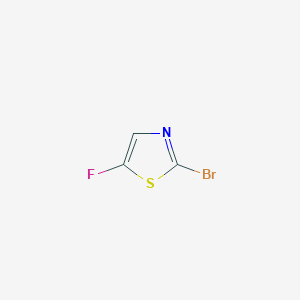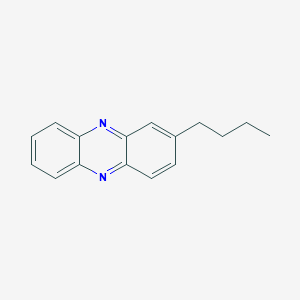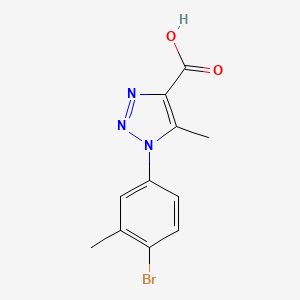
5-bromo-N,N-dimethyl-1H-indazol-3-amine
説明
5-bromo-N,N-dimethyl-1H-indazol-3-amine is a chemical compound that is part of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring which contains nitrogen at the 1 and 2 positions of the five-membered pyrrole ring. The compound has a bromine atom at the 5-position and a dimethylamino group at the 3-position of the indazole core.
Synthesis Analysis
The synthesis of related indazole compounds involves various strategies, including the reaction of secondary amines with halogenated precursors. For instance, a tertiary amine can be synthesized from 4-bromomethyl-5-methyl-1,3-dioxol-2-one and a secondary amine in N,N-dimethylformamide, although this process can lead to by-products such as quaternary ammonium salts and ring-opened compounds . While the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of indazole derivatives can be characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by single crystal X-ray diffraction studies . These techniques allow for the identification of functional groups, bond lengths, angles, and overall molecular conformation. The presence of substituents on the indazole core, such as a bromine atom or a dimethylamino group, would influence the electronic distribution and the physical properties of the molecule.
Chemical Reactions Analysis
Indazole compounds can participate in various chemical reactions, including N-arylation, cyclization, and rearrangement processes. For example, N-arylation can be carried out with halogenated pyridines to introduce additional aromatic systems into the indazole molecule . The reactivity of indazole derivatives can also be exploited in cyclization reactions to form more complex heterocyclic structures . The presence of a bromine atom in the this compound could make it a suitable candidate for further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect properties such as solubility, melting point, and reactivity. The crystal packing of these compounds can involve hydrogen bonding and π-π stacking interactions, which are important for the stability and solid-state properties of the material . The specific properties of this compound would need to be determined experimentally, but insights can be gained from the study of similar compounds.
科学的研究の応用
Chemical Synthesis and Derivative Formation
5-bromo-N,N-dimethyl-1H-indazol-3-amine serves as a precursor in the synthesis of a wide array of chemically significant compounds. Its reactivity, particularly in coupling reactions, makes it a valuable starting material in organic synthesis. For instance, indazoles can be selectively protected and coupled with various amines to generate novel derivatives through Buchwald reactions. This method allows for the introduction of diverse functional groups, thereby expanding the indazole framework's chemical diversity (Slade et al., 2009). Furthermore, the application of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions facilitates the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives from (NH) free 3-bromo-indazol-5-amine, showcasing the compound's versatility in synthesizing complex structures (Wang et al., 2015).
Novel Compound Development
Research into the unique reactivities of related bromo-indazole derivatives highlights the potential for creating highly substituted nicotinic acid scaffolds and other novel compounds. For example, unusual sterically controlled regioselective lithiation techniques have been explored, offering new pathways to substituted nicotinic acids and demonstrating the structural flexibility and reactivity of these brominated compounds (Robert et al., 2006). This methodological innovation paves the way for synthesizing structurally diverse and complex molecules, leveraging the reactivity of bromo-substituted indazoles.
Advanced Material Synthesis
The development of N-heterocyclic carbenes from 5-haloindazoles, including 5-bromo variants, through the decarboxylation of 5-haloindazolium-3-carboxylates, represents a significant advancement in materials science. These carbenes find applications in various fields, including catalysis and material synthesis, underscoring the broader scientific implications of this compound derivatives (Schmidt et al., 2007). The ability to generate and trap these carbenes offers innovative approaches to designing new materials and catalysts.
作用機序
Target of Action
5-Bromo-N,N-dimethyl-1H-indazol-3-amine is a heterocyclic compound that has shown potential in various therapeutic applications Indazole-containing compounds, which include this compound, have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinase activity, which can disrupt cell cycle progression and lead to cell death . This makes them potential candidates for cancer treatment .
Biochemical Pathways
Given its potential kinase inhibition, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents . This suggests that it may have good bioavailability.
Result of Action
Some indazole derivatives have shown antitumor activity . For instance, certain compounds have demonstrated inhibitory effects against Hep-G2 cells .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
特性
IUPAC Name |
5-bromo-N,N-dimethyl-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-13(2)9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLXGPHHSUKKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626859 | |
| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552331-32-5 | |
| Record name | 5-Bromo-N,N-dimethyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)







![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)
![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)

